A-317491: A Comprehensive Technical Guide on its Mechanism of Action
A-317491: A Comprehensive Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-317491 is a potent and selective, non-nucleotide competitive antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2][3][4] These ligand-gated ion channels are predominantly expressed on sensory afferent nerves and are activated by extracellular adenosine triphosphate (ATP), playing a crucial role in nociceptive signaling.[2][3][5] A-317491 effectively blocks the activation of these receptors, thereby inhibiting the downstream signaling cascades associated with pain perception.[1][2] This document provides a detailed overview of the mechanism of action of A-317491, supported by quantitative data, experimental protocols, and visual representations of its molecular interactions and experimental applications.
Core Mechanism of Action: Competitive Antagonism of P2X3 and P2X2/3 Receptors
A-317491 functions as a competitive antagonist at the ATP binding site of both homomeric P2X3 and heteromeric P2X2/3 receptors.[4] X-ray crystallography studies have confirmed that A-317491 binds within the same cavity as ATP.[4] Specifically, the tetracarboxylic acid moiety of A-317491 occupies the same position as the triphosphate chain of ATP, thereby preventing the endogenous ligand from binding and activating the channel.[4] This blockade inhibits the ion flux, primarily Ca2+, that is normally induced by ATP binding.[1][2] The inhibition of this calcium influx in sensory neurons is a key event in the analgesic effect of A-317491, particularly in the context of chronic inflammatory and neuropathic pain.[1][2][3] The antagonism is stereospecific, with the S-enantiomer (A-317491) being significantly more potent than the R-enantiomer (A-317344).[2][5]
Signaling Pathway
The following diagram illustrates the signaling pathway initiated by ATP and the inhibitory action of A-317491.
Quantitative Data
The potency and selectivity of A-317491 have been characterized across various in vitro and in vivo models.
Table 1: In Vitro Binding Affinity and Potency
| Receptor Target | Species | Assay Type | Value | Reference |
| P2X3 | Human | Ki | 22 nM | [1] |
| P2X3 | Rat | Ki | 22 nM | [1] |
| P2X2/3 | Human | Ki | 9 nM | [1] |
| P2X2/3 | Rat | Ki | 92 nM | [1] |
| P2X3 | Human | IC50 (α,β-meATP-induced current) | 97 nM | [5] |
| P2X2/3 | Human | IC50 (α,β-meATP-induced current) | 169 nM | [5] |
| Native P2X3/P2X2/3 | Rat (DRG neurons) | IC50 (current block) | 15 nM | [1][6] |
| Other P2 Receptors | - | IC50 | >10 µM | [1][2] |
| Other Receptors/Channels | - | IC50 | >10 µM | [1][2] |
Table 2: In Vivo Efficacy in Pain Models
| Pain Model | Species | Administration | ED50 | Reference |
| CFA-Induced Thermal Hyperalgesia | Rat | s.c. | 30 µmol/kg | [2][5] |
| CCI-Induced Thermal Hyperalgesia | Rat | s.c. | 15 µmol/kg | [5] |
| CCI-Induced Mechanical Allodynia | Rat | s.c. | 10 µmol/kg | [5] |
| CFA-Induced Thermal Hyperalgesia | Rat | Intrathecal | 30 nmol | [7][8] |
| CFA-Induced Thermal Hyperalgesia | Rat | Intraplantar | 300 nmol | [7][8] |
| CCI & L5/L6 Ligation Mechanical Allodynia | Rat | Intrathecal | 10 nmol | [7][8] |
| Formalin-Induced Nocifensive Behaviors (Phase 1 & 2) | Rat | Intrathecal | 10 nmol | [8] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Recombinant Receptor Expression and Calcium Flux Assay
This protocol is used to determine the potency of A-317491 on recombinant human and rat P2X3 and P2X2/3 receptors.
Methodology:
-
Cell Culture and Transfection: Human astrocytoma 1321N1 cells, which do not natively express P2X receptors, are cultured and transfected with plasmids containing the cDNA for human or rat P2X3 and/or P2X2 subunits.
-
Fluorescent Dye Loading: Transfected cells are loaded with a calcium-sensitive dye.
-
Compound Application: Cells are pre-incubated with A-317491 at various concentrations.
-
Agonist Stimulation and Measurement: An agonist, such as α,β-methyleneATP (α,β-meATP), is added to activate the P2X receptors, and the resulting change in fluorescence, indicative of calcium influx, is measured.
-
Data Analysis: The inhibitory effect of A-317491 is quantified by calculating the IC50 value from the concentration-response curve.
Electrophysiological Recording in Dorsal Root Ganglion (DRG) Neurons
This protocol assesses the effect of A-317491 on native P2X3 and P2X2/3 receptors in sensory neurons.
Methodology:
-
Neuron Preparation: DRG neurons are isolated from rats and cultured.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on individual DRG neurons.
-
Drug Application: A P2X receptor agonist is applied to the neuron to evoke an inward current. A-317491 is then pre- and co-applied with the agonist at different concentrations.[3]
-
Data Acquisition and Analysis: The peak amplitude of the agonist-evoked current is measured in the absence and presence of A-317491 to determine the extent of inhibition and calculate the IC50 value.[3]
In Vivo Models of Pain
The analgesic efficacy of A-317491 is evaluated in animal models of chronic inflammatory and neuropathic pain.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain:
-
Surgery: A unilateral chronic constriction injury is induced on the sciatic nerve of rats.
-
Pain Behavior Assessment: Several days post-surgery, baseline thermal hyperalgesia and mechanical allodynia are assessed.
-
Drug Administration: A-317491 is administered, typically via subcutaneous (s.c.) or intrathecal injection.
-
Post-Drug Assessment: Pain behaviors are re-assessed at various time points after drug administration.
-
Data Analysis: The dose-dependent reversal of hyperalgesia and allodynia is determined, and the ED50 is calculated.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:
-
Induction of Inflammation: CFA is injected into the hind paw of a rat to induce a localized inflammation and pain.
-
Pain Behavior Assessment: Baseline thermal hyperalgesia is measured.
-
Drug Administration: A-317491 is administered to the animals.
-
Post-Drug Assessment: Thermal hyperalgesia is re-evaluated.
-
Data Analysis: The antinociceptive effect of A-317491 is quantified, and the ED50 is determined.
Selectivity Profile
A-317491 exhibits a high degree of selectivity for P2X3-containing receptors. It has been tested against a wide panel of other P2 receptors, neurotransmitter receptors, ion channels, and enzymes and shows very weak or no activity, with IC50 values greater than 10 µM.[1][2][3] This high selectivity minimizes the potential for off-target effects.
Conclusion
A-317491 is a well-characterized, potent, and selective competitive antagonist of P2X3 and P2X2/3 receptors. Its mechanism of action, centered on the blockade of ATP-gated cation channels on sensory neurons, provides a strong rationale for its use in the study and potential treatment of chronic pain states. The quantitative data and established experimental protocols underscore its utility as a valuable pharmacological tool for researchers in the fields of pain, neuropharmacology, and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 5. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
